Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole
Overview
Description
Naphtho[1,2-c:5,6-c’]bis[1,2,5]thiadiazole (NTz) is a doubly 2,1,3-benzobisthiadiazole (BTz)-fused heteroaromatic molecule . It functions effectively as an electron-accepting unit of donor–acceptor type donor copolymers for bulk-heterojunction OSCs . NTz contains two fused 1, 2, 5-thiadiazole rings that lower the band gap, enhance the interchain packing, and improve the charge mobility of the resulting polymer .
Synthesis Analysis
5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c’]bis[1,2,5]thiadiazole was successfully developed by the direct borylation reaction on the parent heterocycle . This compound was utilized for the synthesis of naphtho[1,2-c:5,6-c’]bis[1,2,5]thiadiazole-based donor–acceptor copolymers .Molecular Structure Analysis
The molecular structure of NTz is characterized by two fused 1, 2, 5-thiadiazole rings . This structure is responsible for its unique properties, such as a lower band gap and improved charge mobility .Chemical Reactions Analysis
The synthesis of NTz involves a direct borylation reaction on the parent heterocycle . This reaction leads to the formation of 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c’]bis[1,2,5]thiadiazole, which is then used to synthesize NTz-based donor–acceptor copolymers .Physical And Chemical Properties Analysis
NTz is a solid at room temperature . It has a molecular weight of 496.22 . The melting point of NTz is 377-382 °C .Scientific Research Applications
Organic Solar Cells
- Field : Material Science, Renewable Energy .
- Application : NTz is used in the synthesis of π-conjugated compounds for organic solar cells . It serves as an effective electron-accepting unit .
- Method : The synthesis of fluorinated naphthobisthiadiazole (FNTz) was accomplished by the sequential introduction of amino functional groups into 1,5-difluoronapthalene derivatives to form fluorinated tetraaminonapthalene derivatives, followed by the formation of thiadiazole rings .
- Results : Organic solar cells based on FNTz acceptor in combination with poly(3-hexylthiophene) (P3HT) as a donor exhibit a significant improvement of power conversion efficiency (PCE) compared to the corresponding non-fluorinated NTz-based cells, reaching a high PCE of up to 3.12% .
Polymer Solar Cells
- Field : Polymer Science, Renewable Energy .
- Application : NTz is used in the synthesis of two-dimensional π-conjugated polymers for polymer solar cells .
- Method : By changing the acceptor 2,1,3-benzothiadiazole (BT) for a stronger electron-withdrawing unit of NTz moiety in the side chain, the energy levels, absorption spectra, band gaps, and charge-transport abilities of the resultant polymers could be effectively tuned .
- Results : The power conversion efficiency can be improved from 1.37% to 3.52% by replacing the BT with an NTz moiety .
Light-Emitting Materials
- Field : Material Science, Optoelectronics .
- Application : NTz derivatives are used as light-emitting materials .
- Method : The optical absorption and emission property, film morphology and thermal stability of these compounds have been investigated .
- Results : The NTz derivatives present both carrier transporting property and high fluorescence quantum yield .
Donor-Acceptor Copolymers
- Field : Polymer Science .
- Application : NTz is used in the synthesis of donor-acceptor copolymers .
- Method : 5,10-Bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho [1,2-c:5,6-c′]bis [1,2,5]thiadiazole was successfully developed by the direct borylation reaction on the parent heterocycle .
- Results : The synthesized NTz-based donor-acceptor copolymers were utilized for further applications .
All-Polymer Solar Cells
- Field : Polymer Science, Renewable Energy .
- Application : NTz is used in the design of conjugated random copolymers for all-polymer solar cells .
- Method : A series of narrow bandgap conjugated copolymers were synthesized by combining two conjugated polymers with various molar ratios of naphthobis[1,2,5]thiadiazole (NT) unit .
- Results : The all-polymer solar cells (all-PSCs) based on the ternary copolymers NT40 exhibited a high power conversion efficiency over 8.0%, which outperformed those of devices based on the NT00:NT100:N2200 blended films .
Photovoltaic Performance Improvement
- Field : Material Science, Renewable Energy .
- Application : NTz is used to enhance the interchain packing and improve the charge mobility of the resulting polymer .
- Method : NTz contains two fused 1, 2, 5-thiadiazole rings that lower the band gap .
- Results : The NT-based polymer PBDT-DTNT exhibited considerably better photovoltaic performance with a power conversion efficiency (PCE) of 6.00% .
Fluorinated NTz in Organic Solar Cells
- Field : Material Science, Renewable Energy .
- Application : Fluorinated NTz is used as an effective electron-accepting unit in organic solar cells .
- Method : The synthesis of fluorinated naphthobisthiadiazole (FNTz) was accomplished by the sequential introduction of amino functional groups into 1,5-difluoronapthalene derivatives to form fluorinated tetraaminonapthalene derivatives, followed by the formation of thiadiazole rings .
- Results : Organic solar cells based on the synthesized FNTz acceptor in combination with poly(3-hexylthiophene) (P3HT) as a donor exhibit a significant improvement of power conversion efficiency (PCE) compared to the corresponding non-fluorinated NTz-based cells, reaching a high PCE of up to 3.12% .
Conjugated Random Copolymers in All-Polymer Solar Cells
- Field : Polymer Science, Renewable Energy .
- Application : NTz is used in the design of conjugated random copolymers for all-polymer solar cells .
- Method : A series of narrow bandgap conjugated copolymers were synthesized by combining two conjugated polymers with various molar ratios of naphthobis[1,2,5]thiadiazole (NT) unit .
- Results : The resultant all-PSCs based on the ternary copolymers NT40 exhibited an impressively high power conversion efficiency over 8.0%, which obviously outperformed those of devices based on the NT00:NT100:N2200 blended films .
Future Directions
NTz has shown promise in the field of organic solar cells (OSCs), where it functions effectively as an electron-accepting unit . Its unique properties, such as a lower band gap and improved charge mobility, make it a valuable component in the synthesis of high-performance semiconducting polymers . Future research may focus on optimizing these properties to enhance the performance of OSCs and other electronic devices.
properties
IUPAC Name |
[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N4S2/c1-3-7-10(14-15-11-7)6-2-4-8-9(5(1)6)13-16-12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHDKHOBNKXVNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C3=C1C4=NSN=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole | |
CAS RN |
133546-47-1 | |
Record name | 133546-47-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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